2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
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Overview
Description
Starting Materials: 2,4-difluorobenzoic acid.
Reaction Conditions: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Product: 2,4-difluorobenzoyl chloride.
Coupling Reaction
Starting Materials: Benzyl phenyl sulfide and 2,4-difluorobenzoyl chloride.
Reaction Conditions: The coupling reaction is performed in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Product: 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide typically involves multiple steps:
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Formation of the Phenylsulfanyl Intermediate
Starting Materials: Benzyl chloride and thiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Product: Benzyl phenyl sulfide.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the phenylsulfanyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduced forms of the carboxamide group.
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Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted derivatives at the difluorobenzene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Industry
Polymer Synthesis: Employed in the synthesis of specialty polymers with tailored properties for specific industrial applications.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzene and phenylsulfanyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate binding to the target sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-phenylbenzenecarboxamide: Lacks the phenylsulfanyl group, which may result in different binding properties and biological activities.
N-{4-[(Phenylsulfanyl)methyl]phenyl}benzenecarboxamide: Does not contain the difluorobenzene moiety, potentially altering its reactivity and interaction with molecular targets.
Uniqueness
2,4-Difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is unique due to the presence of both difluorobenzene and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2,4-difluoro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS/c21-15-8-11-18(19(22)12-15)20(24)23-16-9-6-14(7-10-16)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJSOOJRZBLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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